Product packaging for Apd 916;apd916(Cat. No.:)

Apd 916;apd916

Cat. No.: B14784016
M. Wt: 428.6 g/mol
InChI Key: RRAGUTZCGCIMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Central Histaminergic System in Brain Function

The central histaminergic system, originating from a small group of neurons in the tuberomammillary nucleus of the hypothalamus, plays a crucial role in a wide array of brain functions. These neurons project throughout the brain, influencing processes such as wakefulness, attention, learning, and memory. Histamine (B1213489), as a neurotransmitter, contributes to the regulation of the sleep-wake cycle, with higher levels promoting arousal and vigilance. Its widespread influence underscores the therapeutic potential of modulating histaminergic signaling to address various neurological and psychiatric conditions.

Physiological Roles of Histamine H3 Receptors (H3R) in Neurotransmission

The histamine H3 receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system. It functions as a key regulator of neurotransmitter release, exhibiting both presynaptic autoreceptor and heteroreceptor activities.

As a presynaptic autoreceptor, the H3R is located on histaminergic neurons and serves as a negative feedback mechanism. When activated by histamine in the synaptic cleft, it inhibits the further synthesis and release of histamine. This autoregulatory function is critical for maintaining homeostasis within the histaminergic system.

In its capacity as a presynaptic heteroreceptor, the H3R is found on the terminals of non-histaminergic neurons. Its activation can inhibit the release of a variety of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. This broad regulatory capacity positions the H3R as a central node in the modulation of diverse neural circuits.

The H3R is coupled to inhibitory G proteins (Gαi/o). Upon activation, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channel activity, including the inhibition of voltage-gated calcium channels, which is a critical step in reducing neurotransmitter release from the presynaptic terminal.

A notable feature of the histamine H3 receptor is its high level of constitutive activity. This means that the receptor can signal and inhibit neurotransmitter release even in the absence of its natural ligand, histamine. This tonic inhibitory influence provides a baseline level of control over histaminergic and other neurotransmitter systems. Inverse agonists of the H3R are compounds that not only block the action of agonists but also reduce this constitutive activity, thereby leading to a significant increase in neurotransmitter release.

Academic Rationale for Targeting H3R in Neurological and Psychiatric Research

The unique physiological roles of the H3R make it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders. By blocking the inhibitory function of H3Rs, H3R antagonists and inverse agonists can enhance the release of histamine and other neurotransmitters that are often dysregulated in these conditions. This has led to research into their potential application for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, as well as conditions of excessive sleepiness, like narcolepsy. The ability to modulate multiple neurotransmitter systems simultaneously through a single receptor target is a key driver of the continued academic and pharmaceutical interest in H3R modulators.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N2O3S B14784016 Apd 916;apd916

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

4-[4-[2-(2-methylpyrrolidin-1-yl)ethyl]phenyl]-N-(oxan-4-yl)benzenesulfonamide

InChI

InChI=1S/C24H32N2O3S/c1-19-3-2-15-26(19)16-12-20-4-6-21(7-5-20)22-8-10-24(11-9-22)30(27,28)25-23-13-17-29-18-14-23/h4-11,19,23,25H,2-3,12-18H2,1H3

InChI Key

RRAGUTZCGCIMCD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4CCOCC4

Origin of Product

United States

The Chemical Compound Apd916

Development and Synthesis

The development of APD916 stemmed from research aimed at creating a new clinical candidate for the potential treatment of excessive daytime sleepiness. The design was based on modifying phenethyl-R-2-methylpyrrolidine containing biphenylsulfonamide compounds. A key structural change involved the replacement of the sulfonamide linkage with a sulfone group. This medicinal chemistry effort led to the identification of APD916 as a promising compound for further development.

Potency and Selectivity Assessment in Receptor Binding Assays

Physicochemical Properties

The fundamental physicochemical characteristics of APD916 are detailed in the table below.

PropertyValue
Chemical Name (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine
Molecular Formula C23H31NO3S
Molecular Weight 401.56 g/mol

Influence on Other Central Neurotransmitter Systems

Pharmacological Profile

APD916 is characterized as a potent and selective inverse agonist of the histamine H3 receptor. bioworld.com

In vitro studies are essential to determine the binding affinity and functional activity of a compound at its target receptor. While specific binding affinity (Ki) and functional assay (IC50) values for APD916 are not publicly available, its description as a "potent" inverse agonist indicates high affinity and functional potency at the histamine H3 receptor. The term "selective" suggests that it has a significantly lower affinity for other receptor types, which is a crucial characteristic for minimizing off-target effects.

Preclinical in vivo studies in animal models have been conducted to evaluate the physiological effects of APD916. In rodent models, APD916 was shown to increase wakefulness, an effect that was measured using polysomnography. The duration of this wake-promoting effect was found to be consistent with the compound's pharmacokinetic properties. These findings in preclinical models suggested that APD916 has potential utility in the treatment of narcolepsy, a disorder characterized by excessive daytime sleepiness. bioworld.com

Mechanism of Action

As a histamine H3 receptor inverse agonist, APD916 acts by binding to the H3 receptor and reducing its constitutive activity. This action blocks the receptor's tonic inhibitory effect on histamine synthesis and release from presynaptic histaminergic neurons. bioworld.com The resulting increase in central histamine levels is believed to be the primary mechanism behind its wake-promoting effects. By enhancing the activity of the arousal-promoting histaminergic system, APD916 can counteract the neurological deficits that lead to conditions like narcolepsy. bioworld.com

Clinical Research

Based on promising preclinical data, APD916 advanced into clinical research. In March 2010, Arena Pharmaceuticals announced the initiation of a Phase 1 clinical trial for APD916 for the treatment of narcolepsy and cataplexy. bioworld.com This randomized, double-blind, placebo-controlled trial was designed to enroll healthy adult volunteers to evaluate the pharmacokinetic profile of single-ascending doses of the compound. While detailed pharmacokinetic parameters from this study are not publicly available, the progression to this stage of clinical development underscores the compound's potential as a therapeutic agent.

Preclinical Data for APD916 Not Publicly Available

Following a comprehensive search of scientific literature and public records, it has been determined that the specific preclinical efficacy data for the chemical compound APD916 is not available in the public domain. As a result, the generation of a detailed article focusing on its preclinical efficacy and in vivo pharmacological activity, as per the requested outline, cannot be fulfilled at this time.

APD916 was identified in press releases from Arena Pharmaceuticals as a potent and selective inverse agonist of the histamine H3 receptor, under development for the treatment of narcolepsy with cataplexy. prnewswire.comprnewswire.com These announcements from 2010 state that "APD916 was efficacious in multiple preclinical models," suggesting that preclinical studies were indeed conducted. prnewswire.combiospace.com The mechanism of action, as an H3 receptor inverse agonist, involves increasing the synthesis and release of histamine in the brain, a neurotransmitter known to play a crucial role in promoting wakefulness and arousal. prnewswire.comprnewswire.com This aligns with the intended therapeutic target of narcolepsy, a condition often associated with deficiencies in wake-promoting neurotransmitter systems. prnewswire.comprnewswire.com

However, the detailed findings from these preclinical investigations—including quantitative data on effects on wakefulness, cognitive performance, or cataplexy-like symptoms in animal models—have not been published in peer-reviewed journals, scientific conference proceedings, or other publicly accessible sources. Information regarding the specific advanced preclinical methodologies, such as polysomnographic recordings in rodent models or the behavioral paradigms used for cognitive assessment of APD916, is also unavailable.

General research on the class of histamine H3 receptor inverse agonists indicates their potential in modulating the sleep-wake cycle and enhancing cognitive functions in various preclinical models. neurologylive.comnih.govfrontiersin.orgnih.govnih.govfrontiersin.org Studies with other compounds in this class have demonstrated wake-promoting effects and improvements in performance on cognitive tasks in rodents. neurologylive.comnih.govfrontiersin.org These investigations often utilize methodologies like electroencephalogram (EEG) recordings to measure changes in sleep-wake states and various maze-based or object recognition tasks to assess cognitive enhancement. nih.govfrontiersin.org However, without specific data on APD916, any discussion of its preclinical profile would be speculative and would not meet the requirements for a scientifically accurate and detailed article focused solely on this compound.

Due to the absence of the necessary preclinical data, the creation of an evidence-based article with detailed research findings and data tables for APD916 is not possible.

Preclinical Efficacy and in Vivo Pharmacological Activity of Apd916

Advanced Preclinical Methodologies and Readouts

Neurochemical Analysis of Neurotransmitter Levels

As an inverse agonist of the histamine (B1213489) H3 receptor, APD916 is expected to modulate the levels of several key neurotransmitters in the brain. The primary mechanism of action involves the blockade of presynaptic H3 autoreceptors, which normally inhibit histamine synthesis and release. prnewswire.comprnewswire.com By inhibiting these autoreceptors, APD916 leads to an increase in the neuronal firing of histaminergic neurons and subsequent release of histamine.

The histaminergic system, in turn, influences other neurotransmitter systems. For instance, histamine can stimulate the release of other monoamines such as serotonin, norepinephrine, and dopamine in various brain regions, including the prefrontal cortex. This modulation of multiple neurotransmitter systems is a key aspect of the therapeutic potential of H3 receptor antagonists in conditions like narcolepsy. While specific in vivo microdialysis and electrophysiology studies detailing the precise quantitative effects of APD916 on these neurotransmitter levels are not publicly available, the known pharmacology of H3 receptor inverse agonists suggests a stimulatory effect on these key arousal-promoting neurotransmitters.

Cross-Species Translation of H3 Receptor Inhibition

The translation of pharmacological activity across different species is a critical aspect of preclinical drug development. For APD916, this would involve comparing its binding affinity and functional potency at the histamine H3 receptor in various species, including rodents and humans. Such studies are essential to ensure that the effects observed in animal models are likely to be predictive of the effects in humans.

Below is an illustrative data table showing the kind of data that would be generated in such a cross-species comparison for an H3 receptor antagonist. Note: The following data is representative and not actual reported data for APD916.

SpeciesH3 Receptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
Human1.55.2
Rat2.17.8
Mouse2.59.1

Pharmacokinetic properties, such as brain penetration, are also a crucial component of cross-species translation. For a centrally acting drug like APD916, achieving sufficient concentrations in the brain is paramount to its efficacy. Studies would typically be conducted in various animal models to assess the blood-brain barrier permeability and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This information is vital for selecting appropriate doses for clinical trials. Although specific data for APD916's cross-species pharmacokinetics and brain penetration have not been publicly disclosed, its advancement to Phase 1 clinical trials suggests that it demonstrated a promising profile in preclinical species. prnewswire.comprnewswire.com

Chemical Synthesis and Structure Activity Relationship Sar of Apd916

Medicinal Chemistry Approaches to Histamine (B1213489) H3 Antagonist Discovery

The discovery of antagonists for the histamine H3 receptor has been a significant focus in medicinal chemistry due to the receptor's role in modulating neurotransmitter release in the central nervous system. mdpi.comcresset-group.com The H3 receptor, being a presynaptic autoreceptor, inhibits the synthesis and release of histamine when activated. mdpi.com Consequently, antagonists of this receptor increase histamine levels, which in turn stimulates the release of other key neurotransmitters, making H3R antagonists promising therapeutic agents for a range of neurological and psychiatric conditions. mdpi.comcresset-group.com

Early efforts in developing H3R antagonists were centered on imidazole-containing compounds, which mimicked the endogenous ligand, histamine. However, these imidazole-based antagonists were often associated with off-target effects, such as inhibition of cytochrome P450 enzymes, due to the imidazole (B134444) moiety. nih.gov This led to a concerted effort in the field to discover non-imidazole H3R antagonists with improved pharmacokinetic and safety profiles. nih.gov These newer approaches explored a variety of chemical scaffolds capable of interacting with the key binding sites of the H3 receptor, paving the way for the discovery of novel classes of antagonists, including the biaryl sulfone derivatives, to which APD916 belongs.

Design and Identification of Biaryl Sulfone Derivatives as H3R Antagonists

APD916 was identified through a systematic drug design process that began with a series of phenethyl-R-2-methylpyrrolidine containing biphenylsulfonamide compounds. nih.gov The research aimed to develop a novel clinical candidate for the potential treatment of excessive daytime sleepiness (EDS). nih.gov The core strategy involved the modification of the sulfonamide linkage within these existing compounds, leading to the exploration of biaryl sulfone derivatives as a new class of H3R antagonists. nih.gov

The key structural modification was the replacement of the sulfonamide group with a sulfone linkage. This alteration was hypothesized to improve the pharmacological properties of the compounds. Through the synthesis and screening of a series of these novel biaryl sulfone derivatives, one compound, designated as 2j in the original research publication and later known as APD916, emerged as a particularly promising candidate. nih.gov APD916 demonstrated potent antagonist activity at the histamine H3 receptor and exhibited a desirable pharmacokinetic profile, which ultimately led to its selection for further development. nih.gov

Structural Optimization Strategies for Enhanced Potency and Selectivity

The development of APD916 involved targeted structural modifications to enhance its potency and selectivity for the histamine H3 receptor. These optimization strategies were centered on key structural components of the molecule, namely the phenethyl-R-2-methylpyrrolidine scaffold and the biaryl sulfone core.

Modifications of Phenethyl-R-2-methylpyrrolidine Scaffolds

The phenethyl-R-2-methylpyrrolidine moiety is a crucial component of APD916, contributing significantly to its binding affinity for the H3 receptor. This scaffold is a common feature in a number of potent H3R antagonists. The (R)-2-methylpyrrolidine group, in particular, is believed to interact with a specific pocket in the receptor, and its stereochemistry is often critical for optimal activity.

CompoundModification from APD916 (2j)hH3 Ki (nM)
2aSulfonamide instead of sulfone1.3
2j (APD916)N/A1.2
2kS-enantiomer of the methylpyrrolidine230
2lUnsubstituted pyrrolidine1.9

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 71-75. nih.gov

Role of Sulfone Linkages in Pharmacological Profile

The sulfone linker serves to connect the two aryl rings in the biaryl core of the molecule, holding them in a specific orientation that is favorable for binding to the H3 receptor. The electronic and steric properties of the sulfone group are distinct from those of the sulfonamide, and this difference can influence how the molecule interacts with the amino acid residues in the receptor's binding pocket. The successful outcome with APD916 highlighted the importance of linker modifications in fine-tuning the activity of H3R antagonists. nih.gov

Contributions of APD916 Research to Rational Drug Design in Neuropharmacology

The research leading to the discovery of APD916 has made valuable contributions to the field of rational drug design, particularly in the context of neuropharmacology. The development of this compound serves as a compelling case study in the successful application of structure-based drug design principles to create a potent and selective G protein-coupled receptor (GPCR) antagonist.

Furthermore, the work on APD916 and related biaryl sulfone derivatives has expanded the repertoire of chemical scaffolds available for targeting the histamine H3 receptor. The success of these non-imidazole antagonists has provided a clear path for moving away from imidazole-based compounds and their associated liabilities, thereby influencing the design of next-generation H3R antagonists for various neurological disorders. The principles of scaffold hopping and bioisosteric replacement, which are central to modern drug discovery, are well-illustrated by the evolution from earlier H3R antagonists to the class of compounds represented by APD916.

Therapeutic Target Potential and Broader Research Implications of Apd916 Based on Preclinical Investigations

Research into Disorders Characterized by Excessive Daytime Sleepiness

Preclinical studies have positioned APD916 as a candidate for disorders characterized by excessive daytime sleepiness (EDS), such as narcolepsy. The rationale for this lies in its mechanism of action as an H3R antagonist/inverse agonist. The histamine (B1213489) H3 receptor acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking this receptor, APD916 is designed to increase the synthesis and release of histamine in the brain. Enhanced histaminergic neurotransmission is known to play a crucial role in promoting wakefulness and arousal.

In rodent models, APD916 demonstrated an increase in wakefulness, with a duration of effect that was consistent with its pharmacokinetic properties. This wake-promoting effect is a key preclinical finding that supported its further investigation for conditions like narcolepsy. Narcolepsy is often associated with a deficiency in orexin/hypocretin, a neuropeptide that regulates wakefulness, in part by activating histaminergic neurons. Therefore, by increasing histamine levels, APD916 is hypothesized to compensate for the reduced histaminergic tone in narcoleptic conditions.

The preclinical efficacy of APD916 in promoting wakefulness provided the foundational evidence for its potential utility in treating EDS.

Exploration in Cognitive Impairment and Neurodegenerative Research

While direct preclinical research specifically investigating APD916 in cognitive impairment and neurodegenerative diseases is not extensively documented in publicly available literature, the broader class of H3R antagonists/inverse agonists has been a significant area of interest in this field. The therapeutic hypothesis is based on the ability of these compounds to modulate the release of several neurotransmitters crucial for cognitive processes, including acetylcholine, dopamine, and norepinephrine, in addition to histamine. frontiersin.orgnih.govbenthamdirect.com

Contributions to Alzheimer's Disease Pathology Understanding

The potential role of H3R modulators in Alzheimer's disease (AD) stems from the known dysregulation of multiple neurotransmitter systems in this condition. Reduced levels of acetylcholine are a hallmark of AD, and current treatments like acetylcholinesterase inhibitors aim to address this deficit. nih.gov Preclinical studies with various H3R antagonists have shown that they can increase the release of acetylcholine in brain regions critical for memory and learning, such as the frontal cortex and hippocampus. nih.gov This suggests a potential mechanism by which compounds like APD916 could offer symptomatic relief for the cognitive deficits in AD.

Furthermore, some research suggests a potential link between histamine and the pathophysiology of AD. While the exact role is still being elucidated, studies have investigated the state of H3 receptors in the brains of AD patients. nih.govnih.gov Findings have indicated that H3 receptor integrity is maintained in various stages of AD, making it a viable therapeutic target. nih.govnih.gov Although direct evidence for APD916's impact on AD pathology is lacking, the procognitive effects observed with other H3R antagonists in preclinical AD models provide a strong rationale for exploring this therapeutic avenue. researchgate.net

Potential for Nootropic Applications in Research Models

Nootropics, or cognitive enhancers, are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. The neurochemical effects of H3R antagonists, particularly their ability to enhance the release of multiple pro-cognitive neurotransmitters, have led to their investigation for nootropic properties in preclinical models. nih.gov

Broader Applicability of H3R Modulators in Central Nervous System Disease Research

The therapeutic potential of H3R modulators extends beyond sleep and cognitive disorders. The widespread distribution of H3 receptors in the CNS and their role in regulating a variety of neurotransmitters suggest their involvement in a range of neurological and psychiatric conditions. frontiersin.orgresearchgate.net Consequently, H3R antagonists/inverse agonists have been investigated preclinically for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), schizophrenia, and pain. frontiersin.orgnih.govelsevierpure.com

The ability of H3R antagonists to increase dopamine and norepinephrine release in the prefrontal cortex provides a neurochemical basis for their potential utility in ADHD. nih.gov Similarly, the modulation of multiple neurotransmitter systems affected in schizophrenia has prompted research into the therapeutic value of H3R antagonists for this complex disorder. frontiersin.org The diverse preclinical research into H3R modulators underscores the broad potential of this class of compounds for treating various CNS diseases.

APD916 as a Probe for GPCRs as Clinically Relevant Drug Targets

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines. escholarship.org The histamine H3 receptor is a member of this family. frontiersin.org Selective ligands, such as APD916, are invaluable tools in pharmacology and drug discovery for probing the function and therapeutic potential of specific GPCRs.

By having a high affinity and selectivity for the H3 receptor, APD916 can be used in preclinical research to specifically investigate the physiological and pathological roles of this receptor. For example, it can be used to elucidate the downstream signaling pathways activated by H3R blockade and to understand how modulation of this specific receptor affects complex behaviors and neuronal circuits.

Future Research Directions and Unanswered Questions

Deeper Elucidation of H3R Ligand Bias and Functional Selectivity

APD916 has been identified as a potent and selective inverse agonist of the H3 receptor. Inverse agonists stabilize the receptor in an inactive conformation, thereby reducing its basal activity. This mechanism is understood to increase the synthesis and release of histamine (B1213489) by inhibiting the presynaptic autoreceptors that normally provide negative feedback.

However, the concept of functional selectivity, or biased agonism, posits that ligands can preferentially activate certain downstream signaling pathways over others. For G protein-coupled receptors (GPCRs) like the H3R, signaling can occur through both G protein-dependent and β-arrestin-dependent pathways. While it is known that APD916 functions as an inverse agonist, detailed studies delineating its potential bias towards or against either of these major signaling cascades are currently lacking in publicly available literature.

Future research should employ a battery of in vitro assays to dissect the functional selectivity of APD916. This would involve comparing its effects on G protein activation (e.g., via GTPγS binding assays) with its ability to recruit β-arrestin. Understanding this profile is crucial, as G protein and β-arrestin pathways can mediate distinct physiological effects. A ligand that is biased away from β-arrestin recruitment, for instance, might offer a more targeted therapeutic effect with a reduced propensity for receptor desensitization and internalization, potentially leading to a more sustained clinical response.

Development of Advanced Preclinical Disease Models for Specific Indications

APD916 was reported to be efficacious in multiple preclinical models, which supported its progression into Phase 1 clinical trials for narcolepsy. Polysomnography studies in rodents demonstrated that APD916 increased wakefulness with a duration of effect consistent with its pharmacokinetic properties nih.gov.

To further delineate its therapeutic potential, future preclinical studies should utilize more sophisticated and etiologically relevant animal models of narcolepsy and other disorders of hypersomnolence. Key models for consideration include:

Orexin Knockout Mouse Models: These mice lack the orexin (hypocretin) neuropeptides, mimicking the primary pathology of type 1 narcolepsy. Evaluating the efficacy of APD916 in these models would provide critical insights into its ability to promote wakefulness in the absence of the key orexinergic arousal system.

Canine Narcolepsy Models: Certain dog breeds exhibit a naturally occurring form of narcolepsy caused by a mutation in the hypocretin receptor 2 gene. These models offer a valuable opportunity to study the effects of APD916 on cataplexy, a key symptom of narcolepsy that is not well-replicated in rodent models.

Data from these advanced models would provide a more robust prediction of clinical efficacy for narcolepsy and could also justify the exploration of APD916 for other conditions characterized by excessive daytime sleepiness.

Comparative Pharmacological Profiling with Other Investigational H3R Modulators

A thorough understanding of APD916's place in the therapeutic landscape requires a direct comparative pharmacological profiling against other key H3R modulators. While comprehensive head-to-head studies are not yet published, a comparison of available data for APD916 and other notable H3R inverse agonists, such as pitolisant and ABT-239, can provide preliminary insights.

CompoundMechanism of ActionKey Pharmacokinetic/Pharmacodynamic Features
APD916 Potent and selective H3R inverse agonistTerminal half-life of approximately 50 hours in humans. prnewswire.com
Pitolisant H3R antagonist/inverse agonistApproved for the treatment of narcolepsy. Does not appear to have abuse potential as it does not significantly increase dopamine in the nucleus accumbens.
ABT-239 Potent and selective non-imidazole H3R antagonistPreclinical studies have shown wake-promoting and cognitive-enhancing effects.

Future research should aim to conduct direct, side-by-side comparisons of these compounds in standardized preclinical models. This would enable a more definitive assessment of their relative potencies, efficacies, and potential for off-target effects. Such studies are essential for differentiating APD916 from other drugs in its class and for identifying the patient populations most likely to benefit from its specific pharmacological profile.

Exploration of Novel Synthetic Pathways and Analog Derivatization

The chemical structure of APD916 is (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine. A patent for APD916 describes methods for the preparation of various crystalline salt forms of the compound, which is a critical step for pharmaceutical development. However, detailed information regarding the synthesis of the parent molecule is limited in the public domain.

Future research in medicinal chemistry could focus on several areas:

Development of Novel and Efficient Synthetic Routes: The exploration of alternative synthetic pathways could lead to more cost-effective and scalable manufacturing processes.

Analog Derivatization and Structure-Activity Relationship (SAR) Studies: The systematic modification of the APD916 scaffold could lead to the discovery of new analogs with improved properties. For example, modifications to the biphenyl sulfone or the pyrrolidine moiety could potentially enhance potency, selectivity, or pharmacokinetic parameters. SAR studies would be instrumental in identifying the key structural features responsible for the compound's activity and in designing next-generation H3R modulators.

Systems-Level Analysis of Histaminergic System Modulation by APD916

As an H3R inverse agonist, APD916 is expected to exert a broad influence on the central nervous system by increasing the release of histamine and other neurotransmitters. The histaminergic system is a key regulator of the sleep-wake cycle, and its neurons project widely throughout the brain.

A systems-level analysis would provide a more holistic understanding of APD916's effects. This could be achieved through a combination of techniques:

In Vivo Microdialysis: This technique can be used to measure the extracellular levels of histamine and other neurotransmitters (e.g., dopamine, norepinephrine, acetylcholine) in specific brain regions of freely moving animals following administration of APD916. This would provide direct evidence of its neurochemical effects in vivo.

Network Analysis of Brain Activity: Techniques such as electroencephalography (EEG) and functional magnetic resonance imaging (fMRI) in preclinical models can be used to map the changes in brain network activity induced by APD916. This would help to identify the specific neural circuits that are modulated by the compound to produce its wake-promoting effects.

By adopting these future research directions, a more complete picture of APD916's pharmacological profile and therapeutic potential can be established, paving the way for its optimized clinical development and potential application in a range of neurological disorders.

Q & A

How can researchers formulate testable hypotheses for Apd 916 studies while integrating existing literature gaps?

Basic Question
Begin with a systematic literature review to identify unresolved questions about Apd 916’s chemical properties, biological activity, or synthesis mechanisms. Use tools like bibliometric analysis to map high-impact studies and gaps . Hypotheses should align with a theoretical framework (e.g., reaction kinetics, molecular interactions) to ensure scientific grounding. For example, if prior studies lack data on Apd 916’s stability under varying pH conditions, hypothesize: “Apd 916 exhibits pH-dependent degradation kinetics due to protonation of its tertiary amine group.” Validate hypotheses through pilot experiments using spectroscopic or chromatographic methods .

What experimental design considerations are critical for investigating Apd 916’s structure-activity relationships?

Basic Question
Adopt a factorial design to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst concentration) influencing Apd 916’s synthesis or reactivity . For example, a 2×2 factorial design could test the combined effects of temperature (low vs. high) and solvent polarity (polar vs. non-polar) on yield. Use quasi-experimental designs (e.g., pretest-posttest with control groups) when randomization is impractical, such as in comparative studies of Apd 916’s bioactivity against analogs . Document confounding variables (e.g., impurities, humidity) and mitigate them via blocking or covariance analysis.

How should researchers resolve contradictions in Apd 916’s reported physicochemical data across studies?

Advanced Question
Conduct meta-analyses to quantify variability in prior datasets (e.g., melting points, solubility). Apply statistical tests (ANOVA, regression) to identify methodological discrepancies, such as differences in purity assessment protocols (HPLC vs. NMR) or calibration standards . For instance, if solubility values conflict, replicate experiments under standardized conditions (ICH guidelines) and validate using orthogonal techniques (e.g., gravimetric analysis paired with UV-Vis spectroscopy). Publish negative results to clarify boundaries of reproducibility .

What advanced computational methods can predict Apd 916’s reactivity or optimize synthesis pathways?

Advanced Question
Integrate density functional theory (DFT) simulations to model Apd 916’s electronic structure and predict reaction pathways (e.g., nucleophilic attack sites). Pair with AI-driven optimization (e.g., Bayesian optimization) to refine synthesis parameters (e.g., catalyst loading, reaction time) iteratively. Tools like COMSOL Multiphysics enable multiparameter sensitivity analysis, reducing experimental iterations by 40–60% . Validate predictions with small-scale experiments before scaling up.

What methodologies ensure rigorous validation of Apd 916’s biological activity in preclinical models?

Advanced Question
Use dose-response studies with orthogonal assays (e.g., cell viability assays + target-binding assays) to confirm specificity. For in vivo models, employ randomized block designs to control for genetic or environmental variability. Include positive/negative controls (e.g., known inhibitors/vehicles) and blind data analysis to reduce bias. If contradictions arise (e.g., efficacy in vitro but not in vivo), investigate pharmacokinetic factors (bioavailability, metabolism) via LC-MS/MS or microdialysis .

How can researchers design replication studies for Apd 916’s controversial findings?

Basic Question
Follow PRISMA guidelines to transparently report protocols, materials, and raw data. For example, if a study reports Apd 916 as a potent kinase inhibitor but others dispute this, replicate the assay using identical cell lines (e.g., HEK293 vs. HeLa) and kinase profiling panels. Share datasets via open-access repositories (e.g., Zenodo) to enable third-party verification .

What strategies align Apd 916 research with theoretical frameworks in chemical reaction design?

Basic Question
Link experiments to theories like transition-state theory or Marcus theory to explain reaction mechanisms. For instance, if studying Apd 916’s catalytic hydrogenation, use Marcus theory to analyze electron-transfer kinetics. This guides methodological choices (e.g., electrochemical measurements vs. isotopic labeling) .

How should mixed-methods approaches address Apd 916’s multidisciplinary research challenges?

Advanced Question
Combine quantitative (e.g., HPLC yield data) and qualitative (e.g., expert interviews on synthesis hurdles) methods. Triangulate findings using joint displays:

Quantitative FindingQualitative Insight
Yield drops at >80°CThermal degradation observed via FTIR
This resolves ambiguities and strengthens conclusions .

What factorial designs optimize Apd 916’s synthetic yield while minimizing byproducts?

Advanced Question
Implement a response surface methodology (RSM) with central composite design to model interactions between factors (e.g., temperature, pressure, stoichiometry). For example, a 3-level design can identify optimal conditions where yield peaks and byproduct formation plateaus. Validate with confirmation runs and robustness testing .

How do ethical guidelines shape human subject studies involving Apd 916 derivatives?

Basic Question
Follow ICH-GCP protocols for participant selection, informed consent, and data anonymization. For early-phase trials, use adaptive designs (e.g., Bayesian continual reassessment) to minimize risk. Document adverse events via standardized MedDRA coding and independent review boards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.